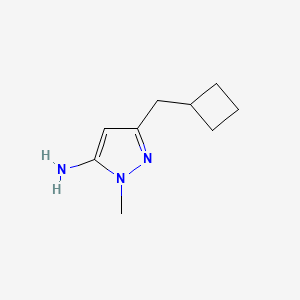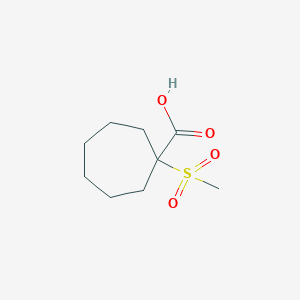![molecular formula C15H21NO4 B13074273 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group of 3-ethylpentanoic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
-
Formation of the Protected Amino Acid: : The protected amino acid is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce costs. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
-
Reduction: : Reduction of the benzyloxycarbonyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the free amino acid.
-
Substitution: : The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amino acid (3-ethylpentanoic acid).
Substitution: Various substituted amino acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid has several applications in scientific research:
-
Peptide Synthesis: : It is commonly used as a building block in the synthesis of peptides and proteins. The benzyloxycarbonyl group serves as a protecting group for the amino group, allowing for selective reactions at other functional groups.
-
Biochemical Studies: : The compound is used in studies involving enzyme-substrate interactions, protein folding, and structure-activity relationships.
-
Medicinal Chemistry: : It is utilized in the design and synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
-
Industrial Applications: : The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This enables the stepwise assembly of peptides with high precision.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Similar in structure but with a methyl group instead of an ethyl group.
2-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid: Contains two methyl groups at the 3-position, making it more sterically hindered.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interactions in peptide synthesis. The presence of the benzyloxycarbonyl group provides stability and selectivity, making it a valuable tool in synthetic chemistry and biochemical research.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
3-ethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-12(4-2)13(14(17)18)16-15(19)20-10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3,(H,16,19)(H,17,18) |
Clave InChI |
YRYXYDGVVGOBQA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




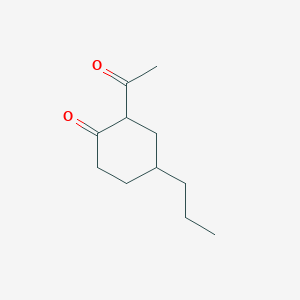
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)
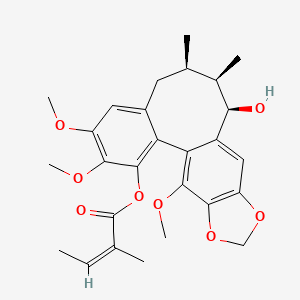

![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
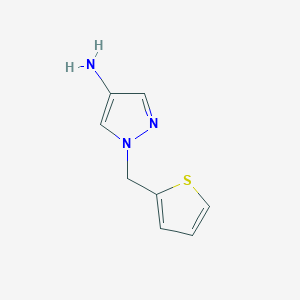
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
